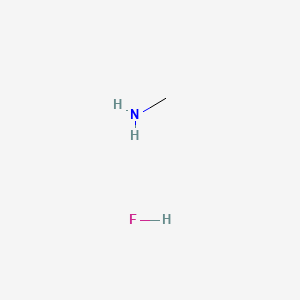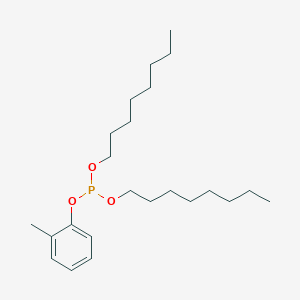![molecular formula C14H21NO2 B14626892 {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol CAS No. 54529-08-7](/img/structure/B14626892.png)
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol is a chiral compound with a piperidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, often using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can undergo reduction reactions to form various derivatives.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of different substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidines.
科学研究应用
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological molecules are of interest in understanding its potential therapeutic effects.
Industrial Applications: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)methanol: Shares the methoxyphenyl group but lacks the piperidine ring.
Piperidin-3-ylmethanol: Contains the piperidine ring and hydroxymethyl group but lacks the methoxyphenyl group.
Uniqueness
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
54529-08-7 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
[(2S,3R)-2-[(4-methoxyphenyl)methyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-6-4-11(5-7-13)9-14-12(10-16)3-2-8-15-14/h4-7,12,14-16H,2-3,8-10H2,1H3/t12-,14-/m0/s1 |
InChI 键 |
HZRICYFRNBHVEA-JSGCOSHPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C[C@H]2[C@@H](CCCN2)CO |
规范 SMILES |
COC1=CC=C(C=C1)CC2C(CCCN2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
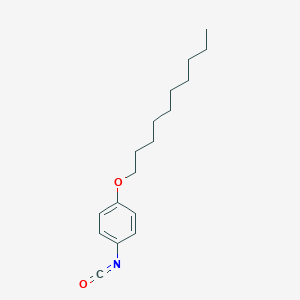
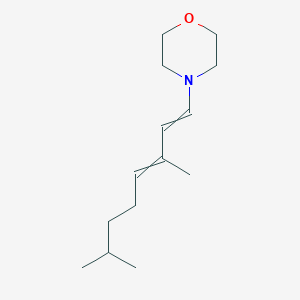
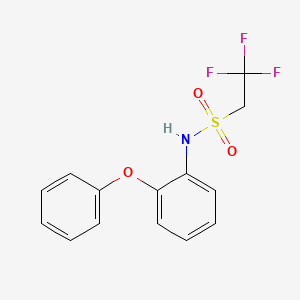

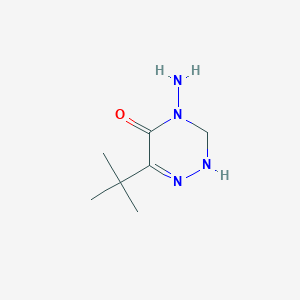


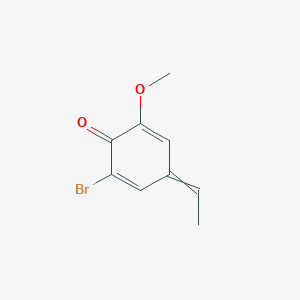
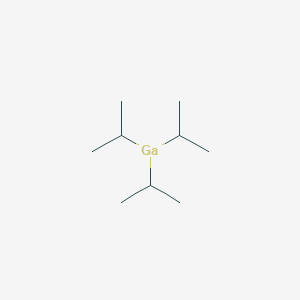
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
